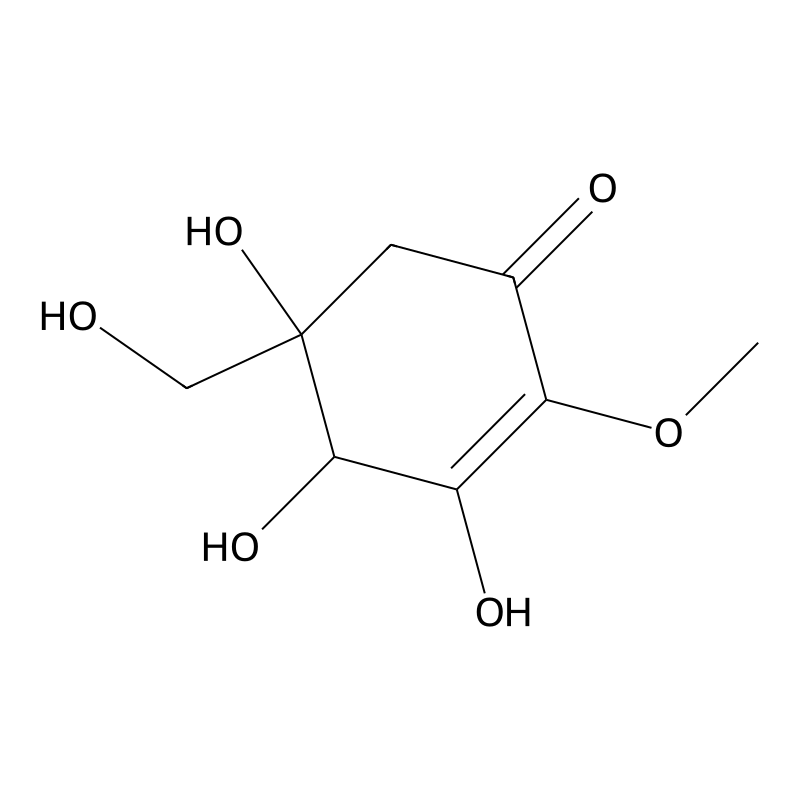

Gadusol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Gadusol is a natural product found in Artemia salina with data available.

Gadusol (CAS 76663-30-4) is a highly water-soluble, naturally occurring cyclohexenone derivative recognized for its dual functionality as a potent UV-B absorber and a peroxyl radical scavenger. Structurally related to mycosporine-like amino acids (MAAs), it exhibits a pH-dependent absorption profile with a maximum at 296 nm under neutral conditions and a high molar extinction coefficient, enabling efficient dissipation of UV radiation as heat without generating reactive photoproducts[1]. In procurement and formulation contexts, Gadusol is prioritized as an eco-friendly, reef-safe active ingredient that replaces controversial synthetic UV filters while simultaneously offering intracellular antioxidant performance comparable to ascorbic acid [2]. Its high solubility in aqueous phases and robust stability profile make it a high-value precursor for advanced dermatological, cosmetic, and photoprotective formulations.

Substituting Gadusol with conventional synthetic UV filters (such as oxybenzone or avobenzone) or standard water-soluble antioxidants (like ascorbic acid) introduces significant formulation and regulatory compromises. Synthetic filters are increasingly subject to regulatory bans due to marine neurotoxicity and coral reef bleaching, whereas Gadusol provides a non-toxic, reef-safe alternative with superior biocompatibility [1]. Furthermore, while ascorbic acid is a standard antioxidant, it suffers from rapid atmospheric oxidation in aqueous formulations; Gadusol offers a more stable photoprotective profile. When compared to closely related natural mycosporine-like amino acids (MAAs) like Porphyra-334, Gadusol demonstrates superior ability to cross cellular lipid boundary layers, enabling intracytoplasmic antioxidant activity that larger MAAs cannot achieve [2]. Consequently, formulators requiring both high SPF-boosting capability and deep cellular oxidative protection cannot rely on generic substitutes.

Synergistic SPF Boosting in Mineral Sunscreens

In cosmetic manufacturing, achieving high SPF with minimal metal oxide loading is critical for product transparency and spreadability. Formulations incorporating just 0.5% (w/w) Gadusol alongside 10% Zinc Oxide (ZnO) yielded an in vitro SPF of 26.6 ± 1.8. In contrast, the baseline formulation containing 10% ZnO without Gadusol achieved an SPF of only 13.9 ± 1.1 [1]. This demonstrates that a low concentration of Gadusol acts as a potent SPF booster, contributing an additional 12.7 SPF units.

| Evidence Dimension | In vitro Sun Protection Factor (SPF) |

| Target Compound Data | SPF 26.6 ± 1.8 (0.5% Gadusol + 10% ZnO) |

| Comparator Or Baseline | SPF 13.9 ± 1.1 (10% ZnO alone) |

| Quantified Difference | Boost of 12.7 SPF units (+91% increase in SPF) |

| Conditions | Oil-in-water sunscreen formulation tested in vitro |

Allows formulators to significantly reduce heavy metal oxide concentrations, improving the aesthetic feel and transparency of sunscreens while maintaining high UV protection.

Superior Intracellular Antioxidant Penetration vs. MAAs

While both Gadusol and mycosporine-like amino acids (MAAs) like Porphyra-334 exhibit similar baseline antioxidant capacity in cell-free assays (e.g., Folin-Ciocalteu), their in vivo efficacy diverges significantly. At a concentration of 1 mg/ml, Gadusol demonstrated significantly higher intracytoplasmic antioxidant activity than Porphyra-334 because of its superior ability to cross the cell's lipid boundary layer [1].

| Evidence Dimension | In vivo intracytoplasmic antioxidant activity |

| Target Compound Data | High intracellular activity at 1 mg/ml |

| Comparator Or Baseline | Porphyra-334 (Lower intracellular activity at 1 mg/ml) |

| Quantified Difference | Gadusol significantly outperforms Porphyra-334 in crossing the lipid bilayer |

| Conditions | In vivo cellular assay measuring intracytoplasmic radical scavenging |

Drives the selection of Gadusol over larger MAAs for anti-aging and advanced skincare products where active ingredients must penetrate cells to neutralize intracellular oxidative stress.

Cytotoxicity and Regulatory Safety Profile

Regulatory shifts are forcing the phase-out of synthetic UV filters like oxybenzone due to cellular toxicity and environmental harm. Comparative safety profiling using Vero E6 fibroblasts confirmed that Gadusol is significantly less toxic than oxybenzone. Furthermore, Gadusol was proven non-mutagenic in the Ames test and non-toxic in comet assays [1].

| Evidence Dimension | Cellular toxicity (Vero E6 fibroblasts) |

| Target Compound Data | Non-toxic, non-mutagenic |

| Comparator Or Baseline | Oxybenzone (Higher baseline toxicity) |

| Quantified Difference | Gadusol exhibits a markedly lower toxicity profile than the industry-standard synthetic filter |

| Conditions | Vero E6 fibroblast toxicity assay, Ames test, and comet assay |

Provides the necessary toxicological clearance for procurement teams to replace banned synthetic filters with a compliant, reef-safe active ingredient.

Aqueous Stability Under Acidic Processing Conditions

A major challenge with natural water-soluble antioxidants is rapid degradation during storage and formulation. Gadusol exhibits exceptional stability when processed under acidic conditions, retaining 90% of its activity after 90 days of storage at pH 2.5 [1]. This predictable degradation curve allows manufacturers to stabilize the compound in acidic aqueous premixes prior to incorporation into final topical emulsions.

| Evidence Dimension | Long-term chemical stability |

| Target Compound Data | 90% activity retained after 90 days |

| Comparator Or Baseline | Standard neutral pH storage (rapid degradation) |

| Quantified Difference | Highly extended shelf-life under targeted acidic conditions |

| Conditions | Aqueous solution stored at pH 2.5 for 90 days |

Ensures that manufacturers can reliably store and process the active ingredient without significant yield loss, reducing waste and improving supply chain economics.

Reef-Safe, Transparent Mineral Sunscreens

Because Gadusol acts as a potent SPF booster (adding ~12.7 SPF units at just 0.5% w/w when combined with 10% ZnO), it is the ideal procurement choice for formulators developing transparent, reef-safe mineral sunscreens. It allows for a reduction in zinc oxide or titanium dioxide content, thereby eliminating the undesirable 'white cast' while maintaining broad-spectrum regulatory compliance[1].

Advanced Intracellular Anti-Aging Cosmetics

Leveraging its superior ability to cross lipid boundary layers compared to standard MAAs like Porphyra-334, Gadusol is highly suited for premium anti-aging serums and creams. It provides targeted intracytoplasmic neutralization of reactive oxygen species (ROS) generated by UV exposure, protecting cellular DNA more effectively than non-penetrating antioxidants [1].

Acidic Aqueous Premixes for Dermatologicals

Given its retention of 90% activity over 90 days at pH 2.5, Gadusol is an excellent candidate for inclusion in acidic dermatological formulations, such as chemical peels or Vitamin C-stabilized serums. Its processability in low-pH environments allows manufacturers to create stable, long-lasting aqueous premixes without premature degradation of the active UV-absorbing chromophore [1].

XLogP3

Dates

Explore Compound Types